2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide
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Overview
Description
2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C18H17Cl2NO. It is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,2-dichlorocyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may produce amines or other reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
2,2-Dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring in the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2-ethylphenyl)acetamide: Similar in structure but lacks the cyclopropane ring.
2,2-Dichloro-N-(2,6-diethylphenyl)acetamide: Another related compound with slight variations in the phenyl group.
Uniqueness
The presence of the cyclopropane ring in 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide makes it unique compared to its analogs.
Properties
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYHVMVJMUGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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